molecular formula C9H8Cl2F2O B8473641 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol

1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol

Cat. No.: B8473641
M. Wt: 241.06 g/mol
InChI Key: NRCNSTHCKMDNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H8Cl2F2O It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a hydroxyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol typically involves the reaction of 2,4-difluorobenzene with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) to introduce chlorine atoms into the aromatic ring, followed by the addition of a propanol derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-(2,4-difluorophenyl)-2-propanone: Similar structure but with a ketone group instead of a hydroxyl group.

    1,3-Dichloro-2-(2,4-difluorophenyl)-2-propane: Lacks the hydroxyl group, making it less reactive in certain reactions.

    2,4-Difluorobenzene: The parent compound without the propanol backbone.

Uniqueness

1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol is unique due to the combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group also allows for additional functionalization and derivatization, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H8Cl2F2O

Molecular Weight

241.06 g/mol

IUPAC Name

1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H8Cl2F2O/c10-4-9(14,5-11)7-2-1-6(12)3-8(7)13/h1-3,14H,4-5H2

InChI Key

NRCNSTHCKMDNIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CCl)(CCl)O

Origin of Product

United States

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